molecular formula C8H7ClO3S B1624347 (2-formylphenyl)methanesulfonyl Chloride CAS No. 31910-71-1

(2-formylphenyl)methanesulfonyl Chloride

Cat. No. B1624347
CAS RN: 31910-71-1
M. Wt: 218.66 g/mol
InChI Key: PQIGMISGIRVLLK-UHFFFAOYSA-N
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Description

“(2-formylphenyl)methanesulfonyl Chloride” is a chemical compound with the molecular formula CHClOS . It has an average mass of 218.657 Da and a monoisotopic mass of 217.980438 Da .


Molecular Structure Analysis

The molecular structure of “(2-formylphenyl)methanesulfonyl Chloride” consists of carbon ©, hydrogen (H), chlorine (Cl), oxygen (O), and sulfur (S) atoms .


Physical And Chemical Properties Analysis

“(2-formylphenyl)methanesulfonyl Chloride” has a density of 1.5±0.1 g/cm3, a boiling point of 357.6±25.0 °C at 760 mmHg, and a flash point of 170.1±23.2 °C . It has 3 freely rotating bonds and no violations of the Rule of 5 .

Scientific Research Applications

1. Electrochemical Properties in Ionic Liquids

(2-formylphenyl)methanesulfonyl Chloride, as part of the methanesulfonyl chloride family, plays a role in the study of ionic liquids. Su, Winnick, and Kohl (2001) explored its electrochemical properties by examining vanadium pentoxide films in a methanesulfonyl chloride-aluminum chloride ionic liquid. This research offers insights into potential cathode materials for batteries (Su, Winnick, & Kohl, 2001).

2. Organic Synthesis

The compound is used in various organic synthesis reactions. For example, Rosen et al. (2011) demonstrated the utility of methanesulfonyl chloride in Pd-catalyzed cross-coupling reactions, which helps to avoid genotoxic impurities in the synthesis process. This application is critical in the synthesis of complex organic molecules (Rosen et al., 2011).

3. Electron Reduction Studies

Tamba et al. (2007) investigated the one-electron reduction of methanesulfonyl chloride. Their research provides detailed insight into the behavior of sulfonyl radicals and their intermediates in various chemical processes, highlighting the compound's relevance in understanding radical chemistry (Tamba et al., 2007).

4. Rearrangement Reactions

In another study, Porzelle et al. (2010) explored the rearrangement reactions of substituted N-aryl hydroxylamines with methanesulfonyl chloride. This research is significant in the field of organic chemistry, especially in the synthesis of aminophenols, which are important intermediates in the production of various compounds (Porzelle et al., 2010).

5. Study of Molecular Structures

The compound also finds use in studies related to molecular structures. Datta et al. (2008) synthesized a compound from methanesulfonyl chloride and dibenzylamine, providing insights into the packing and structural arrangement of molecules. Such studies are essential for understanding molecular interactions and designing new materials (Datta et al., 2008).

Safety And Hazards

Methanesulfonyl chloride, a related compound, is known to be corrosive to metals, toxic if swallowed, harmful in contact with skin, and fatal if inhaled . It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful to aquatic life .

properties

IUPAC Name

(2-formylphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c9-13(11,12)6-8-4-2-1-3-7(8)5-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIGMISGIRVLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464744
Record name (2-formylphenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-formylphenyl)methanesulfonyl Chloride

CAS RN

31910-71-1
Record name (2-formylphenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Chen, W Wang, KL Lee, MWH Shen… - Journal of medicinal …, 2009 - ACS Publications
The cPLA 2 α inhibitors we reported earlier were potent in both isolated enzyme and rat whole blood assays but have high plogD 7.4 . To address these issues, reactions of electrophilic …
Number of citations: 21 pubs.acs.org
B Nyulasi, T Teski, AG Németh, S Sprőber, G Simig… - …, 2022 - thieme-connect.com
The significant pharmacological activity of 2,3-benzodiazepine-4-ones led to an increased interest in this compound family. However, the literature of the closely related 2,3,4-…
Number of citations: 2 www.thieme-connect.com
JF King, GTY Tsang, MM Abdel-Malik… - Journal of the American …, 1985 - ACS Publications
A stereoelectronic effect in bimolecular nucleophilic substitution at a benzylic center has been observed in the rates of reaction of thiourea in dimethyl-rf6 sulfoxide with a series of …
Number of citations: 28 pubs.acs.org
J Fetter, F Bertha, B Molnar, B Volk… - Journal of Heterocyclic …, 2015 - Wiley Online Library
The article gives insight into the synthetic approach of a practically new heterocyclic ring system, 2,3,4‐benzothiadiazepines. Starting from the easily available phthalides, an efficient …
Number of citations: 3 onlinelibrary.wiley.com

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